5-Amino-2-(3,4-dichlorophenyl)oxazole-4-carbonitrile
Description
5-Amino-2-(3,4-dichlorophenyl)oxazole-4-carbonitrile (molecular formula: C₁₀H₅Cl₂N₃O) is an oxazole derivative featuring a 3,4-dichlorophenyl substituent at the 2-position and a cyano group at the 4-position of the oxazole core . Its structural identity is confirmed by SMILES notation: Nc1n(c(nc1C#N)c2ccc(Cl)c(Cl)c2)O and InChIKey: UYORTAMEJZWXMA-UHFFFAOYSA-N . The compound is cataloged as a life science material, available in high-purity forms for research and industrial applications .
Properties
IUPAC Name |
5-amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O/c11-6-2-1-5(3-7(6)12)10-15-8(4-13)9(14)16-10/h1-3H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXPOCSHZLUOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=C(O2)N)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484845-30-8 | |
| Record name | 5-amino-2-(3,4-dichlorophenyl)oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3,4-dichlorophenyl)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dichloroaniline with cyanogen bromide in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3,4-dichlorophenyl)oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amino alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups .
Scientific Research Applications
5-Amino-2-(3,4-dichlorophenyl)oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3,4-dichlorophenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Dichlorophenyl Substituent Variations
- 5-Amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile Molecular formula: C₁₀H₅Cl₂N₃O (identical to the 3,4-dichloro isomer). Key differences: The 2,4-dichlorophenyl group alters steric and electronic properties. Safety: No direct data, but dichlorophenyl groups are associated with toxicity in agrochemicals (e.g., propiconazole) .
Substituent Variations on the Oxazole Core
- 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile Molecular formula: C₁₁H₆F₃N₃O. Key differences: The electron-withdrawing trifluoromethyl group enhances stability and lipophilicity. Applications: Used in drug discovery due to improved metabolic stability .
- 5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile Molecular formula: C₁₁H₉N₃O.
- 5-Amino-2-(4-methoxyphenyl)oxazole-4-carbonitrile (18b) Molecular formula: C₁₁H₉N₃O₂. Key differences: Methoxy group increases solubility in polar solvents. Synthesis: 51% yield; spectroscopic data align with literature .
Heterocyclic Hybrid Derivatives
- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Structure: Combines pyrazole and oxadiazole moieties. Physicochemical data: Melting point 177.8 °C (dec), m/z 281.1 (M+H)⁺ . Applications: Potential antimicrobial activity inferred from structural analogs .
- 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Structure: Extended propanoyl linker enhances conformational flexibility. Yield: 58.24%; m/z 417.2 (M+H)⁺ .
Table 1: Key Properties of Selected Oxazole Derivatives
Biological Activity
5-Amino-2-(3,4-dichlorophenyl)oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the dichlorophenyl group enhances its chemical reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 254.07 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, which can lead to reduced growth rates in bacteria and cancer cells.
- Apoptosis Induction : Research indicates that it can activate apoptotic pathways in cancer cells, promoting cell death through mechanisms involving p53 expression and caspase activation .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains by interfering with metabolism. |
| Anticancer | Induces apoptosis in cancer cell lines such as MCF-7 and U-937. |
| Enzyme Inhibition | Acts as a selective inhibitor for lipoxygenases implicated in cancer. |
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against Cryptosporidium parvum , a protozoan parasite responsible for gastrointestinal diseases. The compound's structural modifications were found to enhance its inhibitory activity significantly .
Anticancer Activity
In various studies focusing on cancer cell lines, this compound has been shown to possess potent cytotoxic effects. Notably:
- Cytotoxicity : It demonstrated IC50 values lower than traditional chemotherapeutics like doxorubicin against leukemia and breast cancer cell lines .
- Mechanism : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, with increased levels of pro-apoptotic proteins observed .
Case Studies
- Study on Leukemia Cells : A study evaluated the effects of this compound on human T acute lymphoblastic leukemia (CEM-13) cells, where it exhibited significant cytotoxicity with an IC50 value of approximately 10 μM .
- Breast Cancer Research : In another study involving MCF-7 cells, the compound was found to upregulate p53 expression and activate caspase pathways, leading to increased apoptotic cell death .
Table 2: Comparative Biological Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| CEM-13 | 10 | Apoptosis induction via p53 activation |
| MCF-7 | 8 | Caspase activation leading to cell death |
| U-937 | 12 | Enzyme inhibition affecting metabolic pathways |
Q & A
Q. How do structural modifications in oxazole-carbonitrile derivatives affect biological activity?
| Compound Name | Structural Features | Biological Activity | Key Insights |
|---|---|---|---|
| Target Compound | 3,4-Dichlorophenyl, oxazole, nitrile | Under investigation | Enhanced electrophilicity |
| 2-(4-Chlorophenyl)-5-substituted | Chlorophenyl, dimethylaminoethyl | Anticancer (apoptosis induction) | Improved target interaction |
| Oxazolo[5,4-d]pyrimidines | Fused pyrimidine-oxazole | Anticancer | Broad activity spectrum |
Methodological Challenges
Q. How can diastereoselectivity be enhanced in multi-component syntheses of oxazole hybrids?
- Answer : Diastereoselectivity is improved via:
- Solvent Polarity Control : Polar aprotic solvents (e.g., DMSO) stabilize transition states.
- Catalyst Design : Chiral catalysts or organocatalysts (e.g., proline derivatives) induce asymmetry, as seen in dihydroquinoline-carbonitrile syntheses .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- Answer : Protocols include:
- pH-Dependent Stability Assays : Monitoring degradation in buffers (pH 1–10).
- Thermogravimetric Analysis (TGA) : Assessing thermal decomposition profiles.
- Metabolic Stability Tests : Using liver microsomes to predict in vivo behavior .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the anticancer efficacy of oxazole-carbonitrile derivatives?
- Answer : Discrepancies arise from:
- Cell Line Variability : Differential expression of target proteins (e.g., p53 status).
- Compound Purity : Impurities (e.g., unreacted precursors) may skew bioassay results.
- Assay Sensitivity : Variations in MTT vs. apoptosis-specific assays. Standardized protocols and LC-MS purity validation are critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
